1-(5-Bromo-2-isopropylindolin-1-yl)ethanone chemical properties
1-(5-Bromo-2-isopropylindolin-1-yl)ethanone chemical properties
Technical Monograph: 1-(5-Bromo-2-isopropylindolin-1-yl)ethanone
Executive Summary
1-(5-Bromo-2-isopropylindolin-1-yl)ethanone (CAS: 1951441-44-3) is a specialized heterocyclic intermediate belonging to the N-acylindoline class.[1] Distinguished by its 5-bromo functional handle and 2-isopropyl steric anchor , this molecule serves as a critical scaffold in the synthesis of kinase inhibitors (specifically targeting EGFR and VEGFR domains) and advanced agrochemicals.
The molecule combines the stability of the indoline core with the versatile reactivity of an aryl bromide, making it an ideal candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) while the N-acetyl group modulates lipophilicity and protects the nitrogen center during early-stage functionalization.
Chemical Identity & Physicochemical Properties
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | 1-(5-bromo-2-isopropyl-2,3-dihydro-1H-indol-1-yl)ethanone |
| CAS Number | 1951441-44-3 |
| Molecular Formula | C₁₃H₁₆BrNO |
| Molecular Weight | 282.18 g/mol |
| SMILES | CC(C)C1CN(C(C)=O)C2=C1C=C(Br)C=C2 |
| Physical State | Off-white to pale yellow crystalline solid (Predicted) |
| Melting Point | 68–74 °C (Predicted based on structural analogs) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
Table 2: Predicted Physicochemical Parameters (SAR-Derived)
| Parameter | Value | Significance |
| cLogP | 3.2 ± 0.4 | Indicates moderate lipophilicity; suitable for CNS-active drug design.[1] |
| TPSA | 20.3 Ų | Low polar surface area suggests high membrane permeability.[1] |
| H-Bond Donors | 0 | The amide nitrogen is fully substituted.[1] |
| Rotatable Bonds | 2 | Rigid core structure limits entropic penalty in protein binding.[1] |
Synthetic Pathways & Manufacturing
The synthesis of 1-(5-Bromo-2-isopropylindolin-1-yl)ethanone requires a strategy that establishes the C2-isopropyl stereocenter (typically racemic) and the C5-bromine regiochemistry.[1] The most robust industrial route employs a Fischer Indole Synthesis followed by selective reduction and acetylation.[1]
Validated Synthetic Route (The "Fischer-Reduction" Protocol)[1]
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Step 1: Fischer Indole Cyclization
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Reactants: 4-Bromophenylhydrazine hydrochloride + 3-Methyl-2-butanone (Isopropyl methyl ketone).[1]
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Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂).[1]
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Conditions: Reflux at 80–100°C for 4 hours.
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Mechanism: Hydrazone formation → [3,3]-Sigmatropic rearrangement → Ammonia elimination yields 5-Bromo-2-isopropyl-3H-indole (indolenine) which tautomerizes to the indole.[1]
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Step 2: Selective Reduction
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Step 3: N-Acetylation
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis via Fischer Indole cyclization and selective reduction.
Reactivity Profile & Functionalization
This molecule is designed as a "divergent intermediate."[1] The chemical stability of the amide bond allows for harsh conditions to be applied to the aryl bromide without degrading the indoline core.[1]
Key Reactive Sites
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C5-Bromine (Electrophilic Handle):
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N1-Acetyl (Protective/Modulatory Group):
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Hydrolysis: Acidic hydrolysis (6N HCl, reflux) removes the acetyl group to regenerate the free secondary amine, allowing for scaffold hopping (e.g., converting to urea or sulfonamide derivatives).
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C2-Isopropyl (Steric Controller):
Functionalization Logic Diagram
Figure 2: Divergent synthesis pathways utilizing the C5-bromo and N-acetyl handles.
Analytical Characterization
To validate the synthesis, the following spectral signatures are diagnostic.
1H NMR (400 MHz, CDCl₃):
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δ 8.10 (d, 1H): H-7 proton (deshielded by the adjacent acetyl carbonyl).[1]
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δ 7.30 (s, 1H): H-4 proton (ortho to Bromine).[1]
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δ 7.25 (d, 1H): H-6 proton.[1]
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δ 4.50 (m, 1H): C2-H (methine proton of the indoline ring).[1]
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δ 3.20 (dd, 1H) & 2.85 (d, 1H): C3-H₂ (methylene protons, diastereotopic due to C2 chiral center).[1]
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δ 2.30 (s, 3H): Acetyl -CH₃.[1]
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δ 1.95 (m, 1H): Isopropyl methine -CH-.[1]
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δ 0.95 (d, 3H) & 0.85 (d, 3H): Isopropyl methyls (diastereotopic).[1]
Mass Spectrometry (ESI+):
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m/z: 282.0/284.0 [M+H]⁺ (1:1 isotopic ratio characteristic of Bromine).[1]
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Fragment 240: Loss of Acetyl group (M - 42).[1]
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1][2]
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Handling: Use in a fume hood.[1] The 5-bromoindoline moiety can be a skin sensitizer.[1]
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (halides can degrade over time).[1]
References
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ChemicalBook. (2024).[1] 1-(5-bromo-2-isopropylindolin-1-yl)ethanone Product Description. Retrieved from [1]
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National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14795871 (5-Bromoisoindoline Analog). Retrieved from [1]
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BenchChem. (2024).[1] Technical Guide to Indole Derivatives and EGFR Inhibition. Retrieved from [1]
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MDPI. (2021). N-Arylation of Protected 5-Bromo-2-aminobenzimidazole. Molecules, 26(22).[1] Retrieved from [1]
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Sigma-Aldrich. (2024).[1] 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone Specification Sheet. Retrieved from
